molecular formula C10H14 B1681246 Tert-butylbenzene CAS No. 98-06-6

Tert-butylbenzene

Cat. No. B1681246
CAS RN: 98-06-6
M. Wt: 134.22 g/mol
InChI Key: YTZKOQUCBOVLHL-UHFFFAOYSA-N
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Description

Tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group. It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .


Synthesis Analysis

Tert-butylbenzene can be produced by the treatment of benzene with isobutene . Another synthesis route involves the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride . A study also describes a synthesis of 1,3,5-tri-tert.butylbenzene starting from 3,5-di-tert.butyltoluene .


Molecular Structure Analysis

The molecular formula of tert-butylbenzene is C10H14, and its molecular weight is 134.2182 . The structure consists of a benzene ring substituted with a tert-butyl group . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Tert-butylbenzene does not react when heated with aqueous potassium permanganate (KMnO4) under acidic conditions . This is because the tert-butyl group does not contain any hydrogen at the benzylic position .


Physical And Chemical Properties Analysis

Tert-butylbenzene is a colorless liquid with a melting point of -57.85 °C and a boiling point of 169 °C . The relative density is 0.8665, and it is insoluble in water but miscible with alcohol, ether, ketone, benzene, and other organic solvents .

Safety And Hazards

Tert-butylbenzene is mildly toxic by ingestion . It is a flammable liquid when exposed to heat or flame . To fight fire, use foam, CO2, dry chemical, water spray, fog, mist . It is incompatible with oxidizing materials . When heated to decomposition, it emits acrid smoke and fumes .

Future Directions

Research is ongoing to develop safer, more sustainable alternatives to butylbenzene and similar compounds . Scientists are also studying its effects on the environment and human health in more detail to ensure that regulations stay up-to-date and effective . A new t-butylbenzene functionalization approach has been introduced to overcome the limitation of uncontrolled precipitation in the ring-opening polymerization (ROP) synthetic methodology . This approach could be useful for exploring new polypeptide architectures for long-term impact .

properties

IUPAC Name

tert-butylbenzene
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InChI

InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3
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InChI Key

YTZKOQUCBOVLHL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=CC=C1
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID3047138
Record name tert-Butylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley]
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Boiling Point

169.1 °C
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Flash Point

140 °F (60 °C) OPEN CUP
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Solubility

Miscible with alc, ether, benzene, Insoluble in water; very soluble in ethanol and ethyl ether; miscible in acetone, Soluble in alcohol., In water, 29.5 mg/l @ 25 °C.
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Density

0.8669 @ 20 °C/4 °C
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Vapor Density

4.62 (Air= 1)
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Vapor Pressure

2.2 [mmHg], Vapor pressure: 5.7 mm Hg @ 38.7 °C, 2.20 mm Hg @ 25 °C
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Product Name

tert-Butylbenzene

Color/Form

Liquid, Colorless liquid

CAS RN

98-06-6
Record name tert-Butylbenzene
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Melting Point

-57.8 °C
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Synthesis routes and methods I

Procedure details

15 g (0.1 mol) of t-butylphenol, 6.31 g (0.21 mol) of p-formaldehyde and 10.24 g (0.11 mol) of aniline were added to a 100 ml one-neck round-bottom flask and mixed in an oil bath at 90° C. When the initially opaque mixture became a dark brown transparent gel type material after about 30 minutes, the reaction was quenched using tetrahydrofuran (THF), and then the mixture was cooled to room temperature. The cooled crude product was base-washed twice through a solvent extraction using a 1N NaOH aqueous solution, and washed once with deionized water. After washing, the organic layer was dried with MgSO4 and filtered. The residual solution was dried using a rotary evaporator to remove the solvent, and the purified product was dried in a vacuum oven at 40° C. for 6 hours to obtain t-BuPh-a.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
p-formaldehyde
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
10.24 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzene was alkylated with isobutylene in batch-type reactor. The reactor was loaded with 1.25 g of Beta Zeolite CP 814E (Zeolyst International) and 55.5 mL (48.75 g) of benzene, sealed into the reactor, and the reactor was then purged with nitrogen. 11.4 g of isobutylene were then loaded into the reactor and the reactor was pressurized with N2 to 500 psi. The reaction was carried out at 180° C. for 2 hours. The reactor was then cooled to room temperature, depressurized and the liquid product was analyzed by GC. t-Butylbenzene was produced in 38% yield.
[Compound]
Name
Zeolite CP 814E
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
55.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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